molecular formula C9H8BrNO4 B2379669 Methyl 4-bromo-2-methyl-3-nitrobenzoate CAS No. 951016-29-8

Methyl 4-bromo-2-methyl-3-nitrobenzoate

Cat. No.: B2379669
CAS No.: 951016-29-8
M. Wt: 274.07
InChI Key: SFOUMZZLBCFDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Methyl 4-bromo-2-methyl-3-nitrobenzoate is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the preparation of functional materials with specific properties.

    Biological Studies: As a probe to study enzyme activities and biochemical pathways.

Safety and Hazards

Methyl 4-bromo-2-methyl-3-nitrobenzoate is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid formation of dust and aerosols, and to ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methyl-3-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-3-nitrobenzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with acetic acid.

    Hydrolysis: Sodium hydroxide or hydrochloric acid in water.

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methyl-3-nitrobenzoate depends on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-nitrobenzoate: Similar structure but with different positioning of the nitro group.

    Methyl 2-bromo-4-nitrobenzoate: Another isomer with different substitution pattern.

    Methyl 4-bromo-3-cyanobenzoate: Contains a cyano group instead of a nitro group

Uniqueness

Methyl 4-bromo-2-methyl-3-nitrobenzoate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for the preparation of various derivatives and functional materials .

Properties

IUPAC Name

methyl 4-bromo-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOUMZZLBCFDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.